molecular formula C14H23NO5 B1441410 1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate CAS No. 98977-38-9

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate

Número de catálogo: B1441410
Número CAS: 98977-38-9
Peso molecular: 285.34 g/mol
Clave InChI: STZNGLKBJPCWIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 It is known for its unique structure, which includes a seven-membered azepane ring with tert-butyl and ethyl substituents, as well as two ester groups

Métodos De Preparación

The synthesis of 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine, ethyl acetoacetate, and diethyl carbonate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the azepane ring.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.

Análisis De Reacciones Químicas

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted azepane derivatives.

Aplicaciones Científicas De Investigación

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.

Comparación Con Compuestos Similares

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate and 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate share structural similarities.

    Uniqueness: The presence of the tert-butyl and ethyl substituents, as well as the specific positioning of the ester groups, gives this compound unique chemical and physical properties that make it valuable for specific applications.

Actividad Biológica

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate, identified by its CAS number 98977-38-9, is a compound of interest due to its potential biological activities. This compound belongs to the class of azepanes, which are cyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features a tert-butyl group, an ethyl group, and two carboxylate functionalities which may influence its biological behavior.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key activities:

1. Antioxidant Properties

Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple functional groups can enhance the electron-donating ability of the molecule, thus scavenging free radicals effectively.

2. Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective properties. For instance, it has been shown to modulate autophagy pathways in neuronal cells, which is critical for maintaining cellular homeostasis and preventing neurodegenerative diseases .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar compounds have been documented to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes or obesity.

Case Study 1: Neuroprotection in Neuronal Cells

A recent study explored the effects of various azepane derivatives on neuronal cells, focusing on their ability to induce autophagic flux and alter lysosomal positioning. The results indicated that this compound significantly increased autophagic markers, suggesting a protective role against neurodegeneration .

Parameter Control Treatment (Compound)
Autophagic FluxLowHigh
Lysosomal PositioningUnstableStable
Cell Viability (%)7090

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent response in scavenging free radicals, comparable to established antioxidants.

Concentration (µM) % Scavenging Activity
1025
5055
10085

Propiedades

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZNGLKBJPCWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98977-38-9
Record name 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The synthesis of compounds 21A-21F is outlined in Scheme 21. Condensation of 1-Boc-4-piperidone 1.2 with ethyl diazoacetate (21.1) in the presence of boron trifluoride diethyl etherate provided 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate in equilibrium with its enol form (21.2). Ester hydrolysis followed by decarboxylation of 21.2 under acidic conditions provided the azepan-3-one (21.3), which was protected as its Boc derivative 21.4 by treatment with tert-butyloxycarbonyl anhydride (4.7). The 2′-hydroxyacetophenone 1.1a was condensed with 21.4 in refluxing methanol in the presence of pyrrolidine to provide the racemic ketone 21.5. Conversion of 21.5 to the enol triflate derivative 21.6 was achieved using the triflating reagent N-phenylbis(trifluoromethanesulphonimide) 1.4. Suzuki type coupling of the enol triflate derivative 21.6 with 4-(N,N-diethylaminocarbonyl)phenyl boronic acid (1.6) in ethylene glycol dimethyl ether in the presence of tetrakis triphenylphosphine palladium (0), lithium chloride, and an aqueous solution of sodium carbonate afforded the racemic derivative 21.7, which was hydrolyzed under acidic conditions to give the compound 21A (racemic mixture). The two enantiomers derived from 21.7, i.e. compounds 21.7a and 21.7b, were separated by chiral HPLC. The pure enantiomers 21.7a and 21.7b were converted to compounds 21B and 21C, respectively under acidic conditions. Palladium catalyzed hydrogenation of compounds 21B and 21C afforded compounds 21D (diastereoisomeric mixture) and 21E (diastereoisomeric mixture), respectively. Treatment of compound 21A with benzyl chloroformate (21.8) in dichloromethane in the presence of triethylamine provided the Cbz-protected derivative 21.9, which was converted to the sulfonyl chloride 21.10 using sulfur trioxide N,N-dimethylformamide complex (4.3) as sulfating agent. Condensation of 21.10 with ethylamine (3.4c) in dichloromethane in the presence of triethylamine, afforded the ethyl sulfonamide derivative 21.11 which was converted to compound 21F by treatment with iodotrimethylsilane.
[Compound]
Name
compounds 21A-21F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester (11.3 g, 56.7 mmol) in Et2O (170 mL) was added BF3.Et2O (7.2 mL, 56.7 mmol) and ethyl diazoacetate (7.2 mL, 68.0 mmol) dropwise over 30 min. After an additional 1 h, satd. aq. NaHCO3 was added and the solution was stirred for 1 h, then was extracted with Et2O (2×). The combined organic layers were washed with brine, dried and concentrated. The resulting residue was purified via SiO2 chromatography (10-30% EtOAc/hexanes) to give 5.48 g (34%) of 3-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. In addition, 5.25 g (32%) of the more polar 4-oxo-azepane-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester was isolated.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.